3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole
Description
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3S2/c16-10-6-5-9(11(17)7-10)8-21-14-18-19-15-20(14)12-3-1-2-4-13(12)22-15/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKDDDRDMTXFQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCC4=C(C=C(C=C4)Cl)Cl)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Mode of Action
Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class are known to interact with different target receptors due to their hydrogen bond accepting and donating characteristics.
Biochemical Pathways
Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class.
Biological Activity
3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H12Cl2N3S2
- Molecular Weight : 366.3 g/mol
- IUPAC Name : 1-[(2,4-dichlorobenzyl)thio]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
- Canonical SMILES : C1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC(=C(C=C4)Cl)Cl)S2
Synthesis
The synthesis of this compound typically involves the nucleophilic substitution of 2,4-dichlorobenzyl chloride with a thiol derivative of [1,2,4]triazolo[3,4-b][1,3]benzothiazole. The reaction is often conducted in dimethylformamide (DMF) with potassium carbonate as a base at elevated temperatures.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Studies have shown that related triazole derivatives possess considerable antifungal activity against various strains of fungi. The mechanism is believed to involve disruption of fungal cell membranes and inhibition of key enzymes involved in cell wall synthesis .
- Antibacterial Activity : The compound has been evaluated against several bacterial strains. Preliminary results suggest effective inhibition comparable to standard antibiotics .
Antiviral and Anticancer Properties
The compound's structural features are conducive to interactions with viral enzymes and cancer cell targets:
- Antiviral Activity : Mercapto-substituted triazoles have demonstrated potential as antiviral agents by inhibiting viral replication through enzyme inhibition .
- Anticancer Activity : In vitro studies indicate that the compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may bind to the active sites of enzymes involved in critical metabolic pathways.
- Cell Signaling Modulation : It can affect signaling pathways by interacting with cellular receptors.
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal efficacy of a series of triazole derivatives against Candida albicans. Results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antifungals .
Case Study 2: Anticancer Activity
In a study focused on breast cancer cells (MCF-7), the compound demonstrated a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased apoptosis rates among treated cells compared to controls .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| This compound | High | Moderate | Enzyme inhibition |
| 3-(Phenylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole | Moderate | Low | Membrane disruption |
| 5-(Chloroethyl)-[1,2,4]triazolo[3,4-b][1,3]benzothiazole | Low | High | Apoptosis induction |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole can act against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the sulfanyl group is believed to enhance the interaction with bacterial enzymes, leading to increased antimicrobial efficacy .
Anticancer Properties
Triazole derivatives have been extensively studied for their anticancer potential. Compounds within this class have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. Specifically, research has highlighted the effectiveness of triazolo-benzothiazole derivatives in targeting cancer cells resistant to conventional therapies .
Antiviral Activity
Recent studies have also explored the antiviral properties of triazole compounds. The structural characteristics of This compound may contribute to its ability to inhibit viral replication by interfering with viral enzymes or host cell receptors .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Modifications in substituents on the benzothiazole or triazole rings can significantly influence biological activity. For example:
- Dichlorobenzyl Group : Enhances lipophilicity and may improve cellular uptake.
- Sulfanyl Group : Increases reactivity towards biological targets.
Case Study 1: Synthesis and Evaluation
A study conducted by Marathe et al. synthesized several triazolo-benzothiazole derivatives and evaluated their anticancer activity using various cell lines. The results indicated that modifications in the dichlorobenzyl group led to enhanced cytotoxicity against breast cancer cells .
Case Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial properties, compounds derived from triazoles were screened against multiple bacterial strains. The findings revealed that specific substitutions on the triazole ring improved antibacterial activity significantly compared to standard antibiotics .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The nature and position of substituents significantly alter molecular weight, solubility, and bioactivity. Key examples include:
Key Observations :
- The 2,4-dichloro substitution is critical for antimicrobial and anti-tubercular activities, as seen in compounds with MIC values comparable to rifampicin .
- Ether-linked substituents (e.g., phenoxyethyl) increase molecular weight but may reduce membrane permeability compared to benzyl groups .
Structural Features
The triazolo-benzothiazole core is nearly planar, with substituents influencing dihedral angles and intermolecular interactions:
- 3-(4-Hexyloxyphenyl)triazolo-benzothiazole : The hexyloxy chain adopts a gauche-trans conformation, creating a dihedral angle of 53.34° with the planar core. This reduces crystal packing efficiency but enhances solubility .
- Target Compound : The rigid 2,4-dichlorobenzyl group likely increases planarity, promoting π-π stacking with aromatic residues in biological targets .
Antimicrobial Activity:
- Target Compound: Expected to exhibit broad-spectrum activity due to structural similarity to 6-[(2,4-dichlorophenoxy)methyl]triazolo-thiadiazole, which showed MIC = 0.25 µg/mL against Mycobacterium tuberculosis .
- Fluorobenzothiazole-Triazole Hybrids (e.g., TZ-5) : Demonstrated potent antioxidant activity (77% inhibition at 5 mg/mL), highlighting the role of halogenation in redox modulation .
Enzyme Inhibition:
- Triazolo-thiadiazoles (e.g., 7c–e) : Inhibit TNF-α with IC₅₀ values in the µM range, suggesting the triazolo core interacts with inflammatory pathways .
- Triazolo-thiazines (e.g., 5o) : Inhibit metallo-β-lactamases (63% inhibition at 100 µM), indicating bulky substituents (e.g., tert-butyl) enhance enzyme binding .
Antifungal Activity:
- Tricyclazole ([1,2,4]triazolo[3,4-b]benzothiazole) : Inhibits DHN-melanin synthesis in Fonsecaea pedrosoi, a virulence factor in chromoblastomycosis . The dichlorobenzyl variant may similarly disrupt fungal melanin pathways.
Q & A
Q. Advanced
- Solvent Selection : Use polar aprotic solvents (e.g., DMSO, THF) to stabilize intermediates during cyclization .
- Reaction Time : Extend reflux duration (≥18 hours) for complete conversion, as shorter times reduce yields .
- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 30 minutes for triazolo-thiadiazole derivatives) .
- Purification : Optimize column chromatography gradients (e.g., 6:4 petroleum ether/EtOAc) or recrystallization solvents (ethanol-water) to eliminate byproducts .
How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Q. Advanced
- Substituent Variation : Introduce electron-withdrawing groups (e.g., –NO, –F) at the 2,4-dichlorobenzyl moiety to modulate bioactivity .
- Bioisosteric Replacement : Replace sulfur with oxygen in the thiadiazole ring to assess metabolic stability .
- Assay Selection : Test antiproliferative activity (e.g., MTT assay on cancer cell lines) or anti-inflammatory effects (TNF-α inhibition) .
- Data Correlation : Use multivariate analysis to link substituent electronic parameters (Hammett constants) with IC values .
How to resolve contradictions in reported biological activities across studies?
Q. Advanced
- Assay Standardization : Validate protocols (e.g., consistent cell lines, incubation times) to minimize variability .
- Purity Verification : Reanalyze compounds via HPLC to rule out impurities affecting activity .
- Mechanistic Studies : Use molecular docking to confirm target binding (e.g., TNF-α active site) and compare with experimental IC data .
- Cross-Study Meta-Analysis : Normalize data using Z-score transformations to identify outliers .
What computational strategies predict the compound’s molecular interactions and stability?
Q. Advanced
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to analyze frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict aggregation behavior .
- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., kinase domains) .
- Crystal Structure Analysis : Identify stabilizing interactions (e.g., π-π stacking, hydrogen bonds) using Mercury software .
How to evaluate the compound’s stability under varying storage and experimental conditions?
Q. Advanced
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (e.g., >200°C for triazolo-thiadiazoles) .
- Photodegradation : Expose to UV light (254 nm) and monitor degradation via HPLC .
- pH Sensitivity : Incubate in buffers (pH 2–12) and quantify hydrolysis products using LC-MS .
- Long-Term Storage : Store under argon at –20°C and assess purity monthly via -NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
